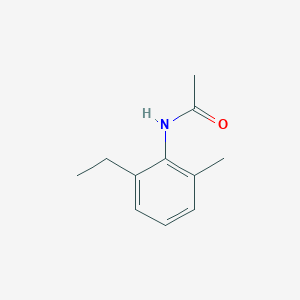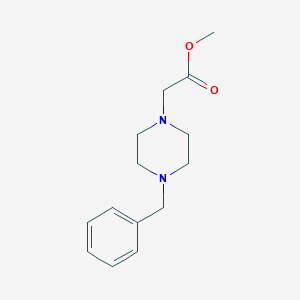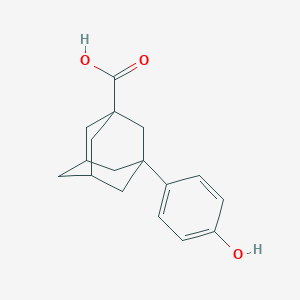
3-(4-Hydroxyphenyl)adamantan-1-carbonsäure
Übersicht
Beschreibung
“3-(4-Hydroxyphenyl)adamantane-1-carboxylic acid” is a chemical compound with the molecular formula C17H20O3 and a molecular weight of 272.34 . It is an adamantane-based compound .
Molecular Structure Analysis
The molecular structure of “3-(4-Hydroxyphenyl)adamantane-1-carboxylic acid” can be represented by the InChI code: 1S/C17H20O3/c18-14-3-1-13(2-4-14)16-6-11-5-12(7-16)9-17(8-11,10-16)15(19)20/h1-4,11-12,18H,5-10H2,(H,19,20) .Wissenschaftliche Forschungsanwendungen
Synthese von monodispersen Nanopartikeln
3-(4-Hydroxyphenyl)adamantan-1-carbonsäure: wird als Stabilisator bei der Synthese von monodispersen Nanopartikeln eingesetzt, insbesondere von CoPt3-Nanopartikeln . Diese Nanopartikel sind hochkristallin und finden aufgrund ihrer einheitlichen Größe und Form Anwendung in magnetischen Speichermedien und in der Katalyse.
Entwicklung poröser Platin-Nanopartikel
Diese Verbindung wirkt als Stabilisator bei der Herstellung von porösen Platin-Nanopartikeln . Solche Nanopartikel haben eine große Oberfläche und sind daher ausgezeichnete Katalysatoren für verschiedene chemische Reaktionen, darunter Brennstoffzellentechnologie.
Konjugierte Polymere für optoelektronische Materialien
In Polykondensationsreaktionen dient This compound als Additiv zur Herstellung von konjugierten Polymeren . Diese Polymere werden aufgrund ihres Potenzials für den Einsatz in optoelektronischen Geräten wie organischen Leuchtdioden (OLEDs) und Solarzellen untersucht.
Proteomforschung
Die Verbindung ist ein biochemisches Mittel, das in der Proteomforschung zur Untersuchung der Proteinexpression und -funktion verwendet wird . Sie kann an der Modifikation von Proteinen oder Peptiden beteiligt sein, was zum Verständnis biologischer Prozesse beiträgt.
Behandlung neurologischer Erkrankungen
Derivate von Adamantan, einschließlich This compound, werden zur Behandlung neurologischer Erkrankungen untersucht . Ihre Fähigkeit, die Blut-Hirn-Schranke zu überwinden, macht sie zu geeigneten Kandidaten für die Arzneimittelentwicklung in diesem Bereich.
Antivirenmittel und Antidiabetika
Adamantanderivate werden auch wegen ihrer antiviralen Eigenschaften und als Mittel gegen Typ-2-Diabetes untersucht . Die einzigartige Struktur von Adamantan ermöglicht die Herstellung von Medikamenten, die mit bestimmten biologischen Zielen interagieren können.
Eigenschaften
IUPAC Name |
3-(4-hydroxyphenyl)adamantane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O3/c18-14-3-1-13(2-4-14)16-6-11-5-12(7-16)9-17(8-11,10-16)15(19)20/h1-4,11-12,18H,5-10H2,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOIFCTZBZXPLPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)C(=O)O)C4=CC=C(C=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90971977 | |
| Record name | 3-(4-Hydroxyphenyl)adamantane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90971977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
56531-55-6 | |
| Record name | 3-(4-Hydroxyphenyl)tricyclo[3.3.1.13,7]decane-1-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56531-55-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tricyclo(3.3.1.1(sup 3,7))decane-1-carboxylic acid, 3-(4-hydroxyphenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056531556 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(4-Hydroxyphenyl)adamantane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90971977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Where can I find more information about the specific biological activity of 3-(4-Hydroxyphenyl)adamantane-1-carboxylic acid?
A2: Unfortunately, the provided research paper [] focuses primarily on the synthesis of the compound and its derivatives without delving into detailed biological activity results. To find more information about the specific biological activity of 3-(4-Hydroxyphenyl)adamantane-1-carboxylic acid, you may need to consult other research articles or databases that specifically investigate the biological properties of this compound.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



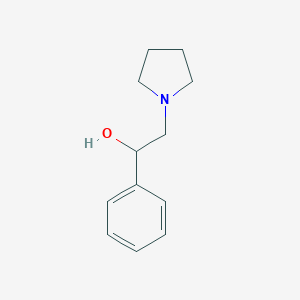
![N-[(2-chlorophenyl)methyl]acetamide](/img/structure/B182400.png)

![5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-4(3H)-one](/img/structure/B182405.png)
![1-Amino-3-ethyl-1-[1-(4-fluorophenyl)cyclobutyl]pentan-3-ol](/img/structure/B182406.png)
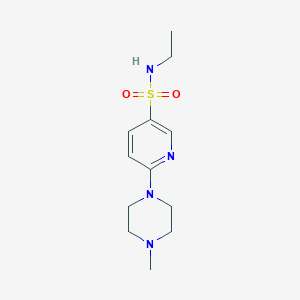

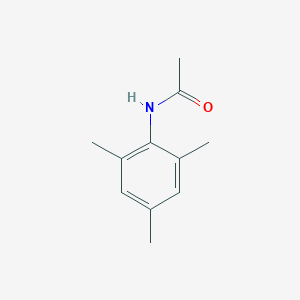


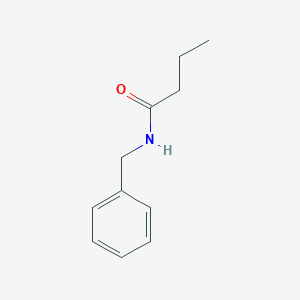
![6-bromo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylic acid](/img/structure/B182419.png)
